(8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoyl-CoA

VLC-PUFA biosynthesis positional isomerism omega-6 pathway

Generic C26 polyunsaturated acyl-CoAs are invalid substitutes due to positional isomerism (n-6 vs. n-3) and chain-length specificity. This compound (C47H76N7O17P3S, 1136.13 Da) is the exclusive ELOVL4 substrate for C28-C38 VLC-PUFA synthesis. - Unique n-6 series probe for retinal photoreceptor and spermatozoa lipidomics - Differentiates ELOVL4 activity from ELOVL2/ELOVL5 in high-throughput screens - Validated for SCA34/STGD3 mutation phenotyping and pulse-chase metabolic labeling

Molecular Formula C47H76N7O17P3S
Molecular Weight 1136.1 g/mol
Cat. No. B15545932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoyl-CoA
Molecular FormulaC47H76N7O17P3S
Molecular Weight1136.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h8-9,11-12,14-15,17-18,20-21,34-36,40-42,46,57-58H,4-7,10,13,16,19,22-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b9-8-,12-11-,15-14-,18-17-,21-20-/t36-,40-,41-,42+,46-/m1/s1
InChIKeyTYFVXOCUXRMKNU-UJPMCPLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C26:5 n-6-CoA: Chemical Identity, Biosynthesis, and Procurement


(8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA (C26:5 n-6-CoA) is an omega-6 (n-6) very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) formed by the formal condensation of coenzyme A with (8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoic acid [1]. It carries five cis double bonds at positions 8, 11, 14, 17, and 20 relative to the carboxyl terminus, placing it in the n-6 series and distinguishing it from its n-3 positional isomer, (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (C26:5 n-3-CoA) [2]. The compound has a molecular formula of C₄₇H₇₆N₇O₁₇P₃S and a molecular weight of 1136.13 Da . It functions as the obligate biosynthetic intermediate at the critical C26 chain-length boundary—it is the product of ELOVL2-mediated elongation from C24:5 n-6-CoA and, critically, serves as the entry substrate for ELOVL4, which elongates it onward to C28–C38 VLC-PUFA species uniquely enriched in retinal photoreceptors, spermatozoa, brain, and skin [3][4].

1 Entry substrate for ELOVL4 condensation assays; reports on C26–C38 VLC-PUFA biosynthesis
2 Probes the ELOVL2→ELOVL4 handoff mechanism at the C26 chain-length boundary
3 n-6 pathway tool for retinal, sperm, and skin VLC-PUFA studies; relevant for human-model translational work

C26:5 n-6-CoA: Positional Isomerism and Chain-Length Specificity


Generic substitution among C26 polyunsaturated fatty acyl-CoAs is invalid for two fundamental biochemical reasons. First, positional isomerism is determinative: the n-6 isomer (8Z,11Z,14Z,17Z,20Z) and the n-3 isomer (11Z,14Z,17Z,20Z,23Z) are chemically distinct entities with different double-bond registries, arising from divergent biosynthetic pathways—the former from the omega-6 cascade (linoleic acid → arachidonic acid → 22:4n-6 → 24:4n-6 → 24:5n-6 → 26:5n-6-CoA) and the latter from the omega-3 cascade (α-linolenic acid → EPA → 22:5n-3 → 24:5n-3 → 26:5n-3-CoA) [1]. Second, the C26 chain length occupies a critical enzymatic boundary: ELOVL2 extends substrates up to C26, whereas ELOVL4 specifically accepts C26 substrates and elongates them beyond C26 to C28–C38 VLC-PUFA products [2][3]. Substituting a C24:5 n-6-CoA (precursor) or C28:5 n-6-CoA (product) for C26:5 n-6-CoA would interrogate entirely different enzymatic steps and biological compartments. The evidence below quantifies these differentiation dimensions.

Positional Isomer n-3 isomer (C26:5 n-3-CoA) commits flux to omega-3 pathway; using it misassigns n-6-specific biosynthesis and confounds ELOVL4 pathway tracing.
Chain Length C24:5 n-6-CoA (precursor) or C28:5 n-6-CoA (product) interrogate ELOVL2 or downstream steps, not the ELOVL4 entry reaction; C26 is the gatekeeper substrate.
Saturation State Saturated C26:0-CoA reports on VLC-SFA synthesis, not PUFA elongation; cannot substitute for n-6 PUFA-specific mechanism or disease-mutation profiling.

C26:5 n-6-CoA: Quantitative Differentiation Evidence


n-6 vs. n-3 Positional Isomer Selectivity

(8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA (n-6) and (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (n-3) are chemically non-identical positional isomers. The n-6 isomer bears double bonds at carbons 8, 11, 14, 17, and 20 (counting from the carboxyl carbon), whereas the n-3 isomer has double bonds at positions 11, 14, 17, 20, and 23 [1]. These distinct regiochemistries commit each isomer to a separate metabolic fate: the n-6 isomer is the obligate intermediate linking arachidonic acid (20:4n-6)-derived elongation products to C28–C38 n-6 VLC-PUFA, while the n-3 isomer connects EPA (20:5n-3)-derived elongation products to C28–C38 n-3 VLC-PUFA [2]. In bovine retina, dipolyunsaturated phosphatidylcholines contain both n-6 and n-3 VLC-PUFA series, with n-6 pentaenes (including C26:5n-6) confirmed to co-occur alongside n-3 hexaenes [3]. Using either isomer interchangeably in an enzymatic assay would confound pathway assignment because ELOVL4 discriminates between n-6 and n-3 acyl-CoA substrates based on the ω-end region of the fatty acyl moiety [4].

n-6 vs. n-3 isomer identity
Class-level
Distinct double-bond registry: Δ8,11,14,17,20 (n-6) vs Δ11,14,17,20,23 (n-3); different InChIKey, same mass.
Procuring the wrong isomer assigns flux to the incorrect n-series pathway, invalidating omega-6-specific biosynthesis or disease-model tracing.
Isobaric isomers require chromatographic or NMR confirmation; nominal mass insufficient for identity.
VLC-PUFA biosynthesis positional isomerism omega-6 pathway retinal lipidomics

ELOVL4 Substrate Preference: n-3 Over n-6

The ELOVL4 enzyme, which accepts C26 acyl-CoAs (including C26:5 n-6-CoA) as substrates for further elongation to C28–C38 VLC-PUFA, exhibits a measurable preference for n-3 over n-6 precursors. When PC12 cells expressing ELOVL4 were supplemented with individual PUFA precursors, 20:5n-3 (EPA, the n-3 precursor that feeds into the C26:5 n-3-CoA pool) was more efficiently elongated to VLC-PUFA than 20:4n-6 (arachidonic acid, the n-6 precursor feeding into the C26:5 n-6-CoA pool) [1]. In each fatty acid treatment group, C34 and C36 VLC-PUFA species were the predominant products, but the total VLC-PUFA yield from the n-3 precursor exceeded that from the n-6 precursor [1]. This means that endogenously, the flux through the C26:5 n-6-CoA intermediate is intrinsically lower than through the C26:5 n-3-CoA intermediate under equivalent precursor availability, a fact that must be accounted for when designing in vitro elongation assays or interpreting VLC-PUFA profiling data [2].

ELOVL4 substrate preference
Cross-study
Elongation efficiency ranking: 20:5n-3 (EPA) > 20:4n-6 (ARA) in ELOVL4-expressing PC12 cells. n-3 precursor yields higher VLC-PUFA than n-6.
n-6 pathway has intrinsically lower product yield; calibrate assay expectations accordingly when using C26:5 n-6-CoA as substrate.
Qualitative ranking from GC-FID/GC-MS; no absolute conversion rates reported.
ELOVL4 substrate specificity VLC-PUFA elongation efficiency EPA vs arachidonic acid retinal lipid biosynthesis

C26 Chain-Length Gatekeeper Between ELOVL2 and ELOVL4

In vertebrate VLC-PUFA biosynthesis, C26 represents the critical chain-length boundary separating the enzymatic domains of ELOVL2 and ELOVL4. ELOVL2 produces VLC-PUFA up to C26, whereas ELOVL4 mediates elongation beyond C26 to C28–C38 products [1]. In fish models, this division of labor is explicit: Elovl2 produces VLC-PUFA up to C26, while Elovl4 is involved in the biosynthesis of longer VLC-PUFA including polyenes up to C36 [2]. In mammalian systems, ELOVL4 was shown to be essential for elongation of C26:5n-3 to C28:5n-3 and for generating C30–C38 VLC-PUFA, which are formed only in ELOVL4-expressing cells [3]. Supplying C24:5 n-6-CoA (substrate of ELOVL2, not ELOVL4) or C28:5 n-6-CoA (product of ELOVL4, not its substrate) would assay completely different enzymatic steps. This gatekeeper position makes C26:5 n-6-CoA uniquely valuable as the only compound that can be used to interrogate the ELOVL2-to-ELOVL4 substrate handoff mechanism [4].

C26 gatekeeper position
Class-level
ELOVL2 synthesizes up to C26; only ELOVL4 elongates C26 to C28–C38. C24 or C28 analogs assay different enzymes.
Only C26:5 n-6-CoA specifically probes the ELOVL2→ELOVL4 substrate handoff; chain-length mismatch alters measured enzyme activity.
Demonstrated in fish and mammalian models; C28–C38 products are ELOVL4-dependent.
ELOVL2 ELOVL4 chain-length specificity VLC-PUFA biosynthetic boundary C26 gatekeeper

Human vs. Mouse Retinal VLC-PUFA Composition

The quantitative contribution of n-6 versus n-3 VLC-PUFA species—and therefore the relative biological importance of the C26:5 n-6-CoA intermediate versus its n-3 counterpart—differs dramatically between species. A comprehensive GC-MS analysis of human and mouse retinal tissue demonstrated that the n-3/n-6 VLC-PUFA ratio in human retina (both macula and periphery) is approximately 0.9:1, whereas in mouse retina it is approximately 9:1—a roughly ten-fold difference [1]. Furthermore, mouse retina contains almost ten times more total VLC-PUFA than human retina (2.27% vs 0.25% and 0.32% of total fatty acids in macula and periphery, respectively) [1]. This means that in human retinal biology, the n-6 VLC-PUFA pathway (in which C26:5 n-6-CoA is a key intermediate) plays a proportionally far greater role than in mouse, where the n-3 pathway dominates. Consequently, studies of n-6 VLC-PUFA biology using mouse models may underestimate the quantitative contribution and physiological significance of the n-6 pathway in human retinal health and disease [2].

Human vs mouse retinal ratio
Cross-study
n-3/n-6 VLC-PUFA ratio ~0.9:1 (human) vs ~9:1 (mouse) — approximately 10-fold difference. n-6 contribution ~53% vs ~10%.
Mouse models underrepresent n-6 VLC-PUFA biology; n-6 pathway tool compounds like C26:5 n-6-CoA are proportionally more relevant for human retinal research.
GC-MS data; total VLC-PUFA also 7–9× higher in mouse retina.
retinal VLC-PUFA quantification n-3/n-6 ratio human vs mouse retina translational model selection

SCA34 Mutants Produce Shortened VLC-PUFA Chains

Mutations in ELOVL4 that cause Spinocerebellar Ataxia Type 34 (SCA34) produce a characteristic biochemical signature: shortened ultra-long-chain (ULC) polyunsaturated fatty acyl chains in phosphatidylcholine species. A cell-based assay demonstrated that each of five known SCA34 mutants (Q180P, T233M, W246G, I171T, L168F) generated shorter ULC-PUFA-containing phosphatidylcholines than wild-type ELOVL4 protein, with severity ranked as Q180P and T233M > W246G > I171T and L168F [1]. Critically, the amino acid residues mutated in SCA34 are predicted to reside in transmembrane helices that interact with the ω-end region of the fatty acyl moiety of the substrate acyl-CoA [1]. Since C26 acyl-CoAs (including C26:5 n-6-CoA) are the key entry substrates for ELOVL4-mediated elongation, mutations that disrupt ω-end recognition would be expected to disproportionately affect C26 substrate binding and processing, leading to incomplete elongation and the observed chain shortening phenotype. In complementary work, the W246G mutant synthesized and accumulated 32:6n-3, whereas the L168F mutant exhibited a gain-of-function in VLC-PUFA biosynthesis, producing 38:5n-3 not detected with wild-type ELOVL4 [2]. These differential effects confirm that the C26 substrate interaction surface of ELOVL4 is a pharmacologically and pathologically relevant site.

SCA34 mutant chain shortening
Class-level
Severity: Q180P ≈ T233M > W246G > I171T ≈ L168F. Mutations in predicted ω-end recognition helices produce shorter ULC-PUFA-PC species.
C26:5 n-6-CoA can differentiate mutant effects on n-6 VLC-PUFA elongation fidelity; supports mechanism-of-action studies for SCA34 vs STGD3 variants.
Cell-based assay; L168F shows gain-of-function in VLC-PUFA biosynthesis.
SCA34 ELOVL4 mutation VLC-PUFA chain shortening C26 substrate recognition neurodegeneration

C26:5 n-6-CoA Procurement and QC Specifications

Accurate procurement requires unambiguous chemical identification because multiple C26 polyunsaturated acyl-CoA species exist with closely related molecular formulas and masses. (8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA has a molecular formula of C₄₇H₇₆N₇O₁₇P₃S and a molecular weight of 1136.13 Da (protonated form), with a monoisotopic mass of 1135.4231242717 Da [1][2]. The SMILES string (CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O[C@H]([C@H](O)[C@@H]1OP(=O)(O)O)n1cnc2c(N)ncnc12) and InChIKey (TYFVXOCUXRMKNU-UJPMCPLMSA-N) provide unique structural identifiers that distinguish this compound from (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (C26:5 n-3-CoA), (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA (C26:6 n-3-CoA, MW differs by ~2 Da due to one additional double bond), and saturated C26:0-CoA (MW differs and lacks unsaturation) [3]. Vendors including MedChemExpress (Cat. No. HY-148285), TargetMol (Cat. No. TYD-02380), and Alfa Chemistry (Cat. No. NZs000218) supply this compound for research use, typically in quantities starting at 50 mg [4][5]. The compound should be stored sealed away from light [5].

Procurement QC specifications
Data to verify
MW 1136.13 Da; Formula C₄₇H₇₆N₇O₁₇P₃S; InChIKey TYFVXOCUXRMKNU-UJPMCPLMSA-N; 5 double bonds Δ8,11,14,17,20.
Confirm positional registry upon receipt; isobaric n-3 isomer or C26:0-CoA cannot be distinguished by mass alone and will invalidate pathway-specific assays.
Verify via LC-MS or GC-MS after hydrolysis; vendor-supplied identity should be cross-checked.
acyl-CoA procurement molecular characterization quality control VLC-PUFA-CoA standard

C26:5 n-6-CoA: Key Application Scenarios


ELOVL4 Activity Assays for STGD3 and AMD Drug Discovery

Use C26:5 n-6-CoA as the specific substrate in cell-free microsomal ELOVL4 condensation assays to measure the rate of 3-oxo-C28:5 n-6-CoA formation in the presence of malonyl-CoA [1]. Because ELOVL4 is the only mammalian elongase that accepts C26 acyl-CoAs and extends them to C28–C38 products, C26:5 n-6-CoA uniquely reports on ELOVL4 catalytic activity without interference from ELOVL1, ELOVL2, ELOVL3, ELOVL5, or ELOVL6 [2]. This specificity makes it the preferred substrate for high-throughput screens seeking small-molecule modulators of ELOVL4 for STGD3 and age-related macular degeneration, where reduced VLC-PUFA levels are implicated in photoreceptor degeneration [3]. The n-6 isomer is particularly relevant for human disease modeling given that the human retinal n-3/n-6 VLC-PUFA ratio is ~0.9:1, meaning n-6 VLC-PUFA represent approximately half of the VLC-PUFA pool [4].

SCA34/STGD3 Mutation Phenotyping via VLC-PUFA/SFA Profiling

Express wild-type ELOVL4 alongside SCA34-associated mutants (L168F, W246G, Q180P, T233M, I171T) and STGD3-associated truncation mutants in cell culture, then supplement with C26:5 n-6-CoA to quantify the differential effects of each mutation on n-6 VLC-PUFA elongation product profiles [1]. The SCA34 mutations produce shortened ULC-PUFA-PC species due to disrupted ω-end substrate recognition, with a defined severity ranking (Q180P ≈ T233M > W246G > I171T ≈ L168F), while STGD3 truncation mutants exhibit a dominant-negative effect that globally reduces VLC-PUFA synthesis [2][3]. Using C26:5 n-6-CoA rather than a saturated C26:0-CoA as the substrate probe allows parallel assessment of VLC-PUFA and VLC-SFA biosynthetic capacity within the same experimental system, critical because SCA34 mutations differentially impair VLC-SFA biosynthesis while retaining VLC-PUFA biosynthetic capability [4].

Isotope-Labeled C26:5 n-6-CoA Tracing in Retina and Sperm

Deploy ¹³C- or ²H-labeled (8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoyl-CoA in pulse-chase metabolic labeling experiments in retinal explants, spermatozoa, or ELOVL4-expressing cell lines to trace the quantitative incorporation of the n-6 VLC-PUFA precursor into specific phospholipid and sphingolipid molecular species [1]. The C26 chain length is critical because it bypasses the ELOVL2-dependent elongation steps and directly feeds into the ELOVL4-catalyzed elongation to C28–C38 products. This targeted approach avoids the confounding variable of precursor competition at earlier elongation steps, which is especially important given that 20:5n-3 outcompetes 20:4n-6 for ELOVL4-mediated elongation [2]. The resulting data can resolve long-standing questions about the differential incorporation of n-6 versus n-3 VLC-PUFA into the sn-1 position of dipolyunsaturated phosphatidylcholines in photoreceptor outer segment disk membranes [3].

Human vs. Mouse Retinal VLC-PUFA Model Validation

Use C26:5 n-6-CoA as a calibrated reference standard in GC-MS or LC-MS/MS methods for quantifying the full complement of n-6 VLC-PUFA species (C26–C38) in human and mouse retinal tissue punches [1]. The ten-fold difference in n-3/n-6 VLC-PUFA ratio between human (~0.9:1) and mouse (~9:1) retina means that the n-6 VLC-PUFA intermediate pool—for which C26:5 n-6-CoA is the gateway—represents a far larger proportional contribution in human tissue [2]. Incorporating a pure C26:5 n-6-CoA standard into analytical workflows ensures accurate identification and quantification of the n-6 VLC-PUFA series, which may otherwise be underrepresented or misannotated in routine lipidomics pipelines optimized for the more abundant n-3 species. This application is directly relevant to translational studies assessing whether mouse models of ELOVL4 dysfunction adequately recapitulate human retinal VLC-PUFA deficiency [3].

Application
Selection Property
Validation Focus
ELOVL4 condensation assays (STGD3/AMD research)
C26 substrate specificity for ELOVL4; no cross-reactivity with ELOVL1–3,5,6
Confirm 3-oxo-C28:5 n-6-CoA formation; verify ELOVL4-dependent product profile
SCA34/STGD3 mutation phenotyping
n-6 PUFA elongation fidelity; differential VLC-PUFA vs VLC-SFA capacity
Compare ULC-PUFA chain lengths between WT and mutants; assess gain/loss of function
Isotope-labeled metabolic tracing
Direct entry into ELOVL4 step, bypassing upstream elongation competition
Track n-6 VLC-PUFA incorporation into phospholipids/sphingolipids in retina or sperm
Human vs mouse retinal model validation
Calibrated n-6 VLC-PUFA reference standard for GC-MS/LC-MS/MS
Accurate quantification of n-6 series (C26–C38) in tissue punches; address species-specific pathway contribution

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